molecular formula C28H25N3O3S B2572559 N-(3,5-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 866894-76-0

N-(3,5-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2572559
M. Wt: 483.59
InChI Key: BNDLGXZHPMGHDE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity with various reagents, and determining the products of these reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Molecular Structure Analysis

Studies have focused on the detailed analysis of molecular structures within this compound class, providing insights into their conformation and intramolecular interactions. For instance, research by Subasri et al. (2016) and Subasri et al. (2017) on closely related compounds revealed folded conformations about the methylene C atom of the thioacetamide bridge, highlighting the inclination of the pyrimidine ring to the benzene ring and intramolecular N—H⋯N hydrogen bonds stabilizing the folded conformation Subasri et al., 2016; Subasri et al., 2017.

Enzyme Inhibition for Therapeutic Action

The compound's derivatives have been investigated for their potential as enzyme inhibitors, particularly targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell division. Studies by Gangjee et al. (2008) and Gangjee et al. (1996) demonstrated the synthesis of analogues with potent dual inhibitory activities against human TS and DHFR, suggesting a promising avenue for cancer therapy and the treatment of bacterial infections Gangjee et al., 2008; Gangjee et al., 1996.

Antitumor and Antimicrobial Activities

The structural framework of this compound provides a basis for developing antitumor and antimicrobial agents. Research has indicated the synthesis of derivatives exhibiting significant biological activities, including antimicrobial properties against selected bacterial and fungal strains, highlighting their potential in addressing drug resistance and developing new therapeutic agents Majithiya & Bheshdadia, 2022.

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.


Future Directions

This would involve speculating on potential future uses for the compound, based on its properties and reactivity.


properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-17-8-10-20(11-9-17)15-31-27(33)26-25(22-6-4-5-7-23(22)34-26)30-28(31)35-16-24(32)29-21-13-18(2)12-19(3)14-21/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDLGXZHPMGHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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